molecular formula C25H21NO3S B5698517 5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid

5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid

Cat. No.: B5698517
M. Wt: 415.5 g/mol
InChI Key: DQKUHQGDWWMCIU-UHFFFAOYSA-N
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Description

5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a naphthalene ring system substituted with a sulfinic acid group and a diphenylmethyl carbamoyl moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid typically involves multi-step organic reactions. One common approach includes the reaction of naphthalene derivatives with sulfinic acid precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can participate in redox reactions, while the diphenylmethyl carbamoyl moiety can interact with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

5-[2-(benzhydrylamino)-2-oxoethyl]naphthalene-1-sulfinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c27-24(17-20-13-7-15-22-21(20)14-8-16-23(22)30(28)29)26-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,25H,17H2,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKUHQGDWWMCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=C4C=CC=C(C4=CC=C3)S(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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